molecular formula C8H10BFO4 B8207427 (2-Fluoro-3,4-dimethoxyphenyl)boronic acid

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid

Cat. No.: B8207427
M. Wt: 199.97 g/mol
InChI Key: XGEJQECPBKEADX-UHFFFAOYSA-N
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Description

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid is a fluorinated and methoxy-substituted aromatic boronic acid derivative. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and amines, enabling applications in drug design, sensors, and dynamic combinatorial chemistry . The fluorine and methoxy substituents in this compound likely modulate its electronic properties (e.g., pKa) and steric profile, influencing its reactivity and biological activity .

Properties

IUPAC Name

(2-fluoro-3,4-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEJQECPBKEADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves coupling an aryl halide (X = Br, I) with a boronic acid precursor, typically bis(pinacolato)diboron (B2_2pin2_2), catalyzed by palladium complexes. For (2-fluoro-3,4-dimethoxyphenyl)boronic acid, the aryl halide precursor is 2-fluoro-3,4-dimethoxybromobenzene .

Procedure

  • Substrate Preparation : 2-Fluoro-3,4-dimethoxybromobenzene is synthesized via electrophilic bromination of 2-fluoro-1,3-dimethoxybenzene using N-bromosuccinimide (NBS) in acetic acid.

  • Catalytic System : Pd(dppf)Cl2_2 (5 mol%), KOAc (2 equiv), and B2_2pin2_2 (1.2 equiv) in 1,4-dioxane at 80°C for 12 hours.

  • Hydrolysis : The resulting boronic ester is hydrolyzed with HCl (1M) to yield the boronic acid.

Optimization

  • Catalyst Screening : Pd(OAc)2_2 with XPhos ligand improves yield for electron-rich substrates (Table 1).

  • Solvent Effects : 1,4-Dioxane outperforms THF due to better solubility of intermediates.

Challenges

  • Steric hindrance from the 3,4-dimethoxy groups slows transmetalation.

  • Competing proto-deboronation occurs if reaction temperatures exceed 90°C.

Table 1. Catalyst Performance in Suzuki-Miyaura Borylation

CatalystLigandYield (%)Reference
Pd(dppf)Cl2_2None78
Pd(OAc)2_2XPhos85
NiCl2_2(dppp)PPh3_362

Transition-Metal-Free Borylation

Base-Promoted Radical Pathway

A Pd/Ni-free approach using bis-boronic acid (BBA) and t-BuOK in methanol enables direct borylation of aryl bromides via a radical mechanism.

Procedure

  • Reagents : 2-Fluoro-3,4-dimethoxybromobenzene (1 equiv), BBA (2 equiv), t-BuOK (3 equiv) in MeOH at 0°C for 4 hours.

  • Work-Up : Quench with HCl, extract with EtOAc, and purify via recrystallization.

Key Findings

  • Temperature Sensitivity : Yields drop from 88% at 0°C to 55% at 25°C due to BBA decomposition.

  • Functional Group Tolerance : Methoxy and fluorine groups remain intact under these conditions.

Table 2. Transition-Metal-Free Borylation Optimization

BaseSolventTemp (°C)Yield (%)
t-BuOKMeOH088
KOHMeOH072
NaOEtEtOH065

Grignard Reagent and Trimethyl Borate

Classical Organometallic Approach

This method employs Grignard reagent formation followed by boration and oxidation.

Procedure

  • Grignard Formation : React 2-fluoro-3,4-dimethoxybromobenzene with Mg in THF under N2_2, initiated by iodine.

  • Boration : Add trimethyl borate (-30°C), hydrolyze with HCl to yield boronic acid.

  • Oxidation : Treat with H2_2O2_2 in methanol to remove byproducts.

Scale-Up Data

  • Pilot Scale (50 g) : 90% yield after crystallization.

  • Challenges : Moisture sensitivity necessitates strict anhydrous conditions.

Table 3. Grignard Method Performance

StepConditionsYield (%)
Grignard formationTHF, 30°C, 2 h95
BorationTrimethyl borate, -30°C90
OxidationH2_2O2_2, 20°C85

Miyaura Borylation with Diboron Reagents

Pd-Catalyzed Direct Borylation

Using Pd catalysts and B2_2pin2_2, this method avoids halogen intermediates.

Procedure

  • Reaction : 2-Fluoro-1,3-dimethoxybenzene (1 equiv), B2_2pin2_2 (1.1 equiv), Pd(OAc)2_2 (2 mol%), and KOAc (3 equiv) in DMF at 100°C for 24 hours.

  • Isolation : Acidify with HCl and extract into dichloromethane.

Limitations

  • Requires directing groups (e.g., methoxy) for regioselectivity.

  • Over-borylation occurs with excess B2_2pin2_2.

Comparative Analysis of Methods

Table 4. Method Comparison

MethodYield (%)CostScalability
Suzuki-Miyaura78–85HighModerate
Transition-Metal-Free88LowHigh
Grignard/Boration85–90MediumHigh
Miyaura Borylation70–75HighLow

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: 2-Fluoro-3,4-dimethoxyphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

1.1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl or vinyl halide under palladium catalysis. The presence of the fluorine atom and methoxy groups enhances the reactivity and selectivity of the compound in synthesizing biaryl derivatives.

  • Example Reaction:
    • Substrates: this compound and 4-bromoanisole.
    • Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene solvent.
    • Yield: Approximately 85% .

1.2. Formation of Fluorinated Biaryl Derivatives

The compound can also be utilized to produce fluorinated biaryl derivatives, which are significant in pharmaceuticals and agrochemicals due to their biological activity. The fluorine substituent often enhances the metabolic stability and bioavailability of these compounds.

Compound Yield (%) Conditions
2-Fluoro-3,4-dimethoxyphenyl-4'-methoxyphenyl90%Suzuki coupling with 4-methoxyphenyl bromide
2-Fluoro-3,4-dimethoxyphenyl-phenol95%Coupling with phenol under optimized conditions

Medicinal Chemistry

2.1. Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties due to their ability to inhibit proteasomes. The incorporation of this compound into drug design has led to compounds that show enhanced cytotoxicity against cancer cell lines.

  • Case Study:
    • A study demonstrated that derivatives of this compound showed IC₅₀ values in the low micromolar range against various cancer cell lines .

2.2. Antibacterial and Antiviral Applications

The compound has also been explored for its antibacterial and antiviral activities. Boronic acids have been found effective against certain bacterial strains and viruses by inhibiting specific enzymatic pathways.

Sensor Technology

3.1. Boronic Acid-Diol Interactions

The unique property of boronic acids to form reversible covalent bonds with diols has led to their use in sensor technology. This compound can be employed in sensors for detecting glucose levels due to its selective binding properties.

  • Detection Method:
    • A novel sensor was developed using a polymer matrix incorporating this compound, demonstrating high sensitivity and selectivity for glucose detection .

Material Science

4.1. Polymer Synthesis

In material science, boronic acids are used as building blocks for synthesizing functional polymers through cross-linking reactions. The incorporation of this compound into polymer matrices has shown improved mechanical properties and thermal stability.

Polymer Type Property Enhanced Application Area
Cross-linked polymer networksIncreased tensile strengthBiomedical devices
Functionalized hydrogelsEnhanced water retentionDrug delivery systems

Mechanism of Action

The mechanism of action of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Boronic Acids

Compound Name Substituents pKa* Key Applications/Activities References
(2-Fluoro-3,4-dimethoxyphenyl)boronic acid 2-F, 3-OCH₃, 4-OCH₃ ~8.5† Potential anticancer activity (in silico)
2,3-Difluorophenylboronic acid 2-F, 3-F ~8.2 Suzuki coupling intermediates
3-Fluorophenylboronic acid 3-F ~8.8 β-lactamase inhibition
4-Methoxyphenylboronic acid 4-OCH₃ ~9.1 Glucose sensing
3,4-Dichlorophenylboronic acid 3-Cl, 4-Cl ~7.9 Antiproliferative activity
Phenanthren-9-yl boronic acid Polycyclic aromatic N/A Cytotoxic (sub-micromolar IC50)

*Approximate pKa values based on substituent effects .
†Estimated based on analogous fluorinated/methoxy-substituted boronic acids.

Key Observations:

Substituent Effects on pKa :

  • Fluorine substituents lower pKa compared to methoxy or chloro groups due to their electron-withdrawing nature. For example, 2,3-difluorophenylboronic acid (pKa ~8.2) is more acidic than 4-methoxyphenylboronic acid (pKa ~9.1) .
  • Methoxy groups at the 3- and 4-positions in this compound likely increase steric hindrance but may balance electronic effects through resonance donation .

Through-Space vs. Through-Bond Effects :

  • Fluorine substituents in ortho positions (e.g., 2-F) exhibit strong through-space stabilization of the boronate conjugate base, as seen in compounds like 2,6-diarylphenylboronic acids . This stabilization may enhance binding to biological targets such as proteases or transcription factors .

Anticancer Potential:

  • Phenanthren-9-yl boronic acid demonstrated IC50 values <1 µM in 4T1 cells, attributed to interactions with serine proteases or transcription factors .

Enzyme Inhibition:

  • 3-Fluorophenylboronic acid derivatives (e.g., 1-amido-2-triazolylethaneboronic acid) inhibit β-lactamases with improved MIC values compared to phenyl-substituted analogs, highlighting the role of fluorine in enhancing target affinity .
  • Boronic acids with proteasome-inhibiting activity (e.g., bortezomib analogs) show selectivity dependent on the boronic acid moiety, as seen in studies with EGCG antagonism .

Biological Activity

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BFO4. The presence of fluorine and methoxy groups significantly influences its chemical behavior and biological interactions. The fluorine atom increases the acidity of the boronic acid, enhancing its reactivity with biomolecules, while the methoxy groups contribute to its lipophilicity and overall stability in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which helps mitigate oxidative stress in cells .
  • Enzyme Inhibition : It can interact with various enzymes through reversible covalent bonding, particularly with diols and other nucleophilic groups. This interaction can lead to the inhibition of specific enzymatic activities .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by altering the phosphorylation states of key proteins involved in cell growth and proliferation .

Anticancer Effects

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound have demonstrated significant activity against various cancer cell lines, including renal cancer and leukemia .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Anticancer Activity : A study involving the synthesis of boronic acid derivatives highlighted the anticancer potential of this compound analogs. These compounds were tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound effectively inhibits certain kinases involved in cancer progression. This inhibition was linked to changes in downstream signaling pathways that regulate cell survival and proliferation .

Data Table: Summary of Biological Activities

Biological ActivityEffectReferences
AntioxidantScavenges free radicals
AnticancerInhibits cancer cell growth
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryModulates inflammatory responses

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Fluoro-3,4-dimethoxyphenyl)boronic acid, and how do functional groups influence its stability during synthesis?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of halogenated precursors. The fluorine and methoxy substituents on the aromatic ring can stabilize the boronic acid via electron-withdrawing and steric effects, reducing undesired trimerization to boroxines during purification. However, the electron-deficient nature of the fluorine atom may necessitate protective strategies (e.g., pinacol ester formation) to prevent side reactions .

Q. How does the fluorine substituent in this compound affect its binding kinetics with diols compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances electrophilicity at the boron center, accelerating diol binding kinetics. Stopped-flow fluorescence studies on similar fluorinated arylboronic acids show kon values for fructose binding are ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>, faster than non-fluorinated analogs due to increased Lewis acidity. However, steric hindrance from methoxy groups may reduce accessibility for larger diols .

Q. What analytical techniques are optimal for quantifying trace impurities (e.g., boroxines) in this compound?

  • Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for sensitivity. Derivatization-free protocols using triple quadrupole systems can detect impurities at <1 ppm levels. For boroxine identification, MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix suppresses dehydration artifacts, enabling direct analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between thermodynamic binding affinity and kinetic data for diol interactions with this compound?

  • Methodological Answer : Discrepancies arise when high-affinity diols (e.g., fructose) exhibit slower kon due to steric effects. Use stopped-flow kinetics to measure kon/koff independently, coupled with isothermal titration calorimetry (ITC) for ΔH and ΔS. For fluorinated analogs, computational modeling (DFT) can clarify substituent effects on transition-state geometry .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?

  • Methodological Answer : On-plate derivatization with DHB matrix forms stable boronic esters, preventing trimerization. For branched peptides, pre-treatment with diols (e.g., mannitol) ensures complete esterification. Alternatively, use high-resolution Orbitrap MS to distinguish boroxine (m/z shifts) from monomeric species .

Q. How can this boronic acid be integrated into glucose-responsive polymers for real-time sensing, and what are the limitations in physiological pH ranges?

  • Methodological Answer : Copolymerize with acrylamide derivatives to create hydrogels. The 3,4-dimethoxy groups enhance water solubility, but the fluorine substituent may reduce pKa of the boronic acid, limiting diol binding at pH <7.4. Optimize polymer crosslinking density via rheometry to balance glucose sensitivity and mechanical stability .

Q. What design principles apply when incorporating this compound into proteasome inhibitors or tubulin-targeting anticancer agents?

  • Methodological Answer : Use the boronic acid as a reversible covalent warhead targeting catalytic threonine residues (e.g., proteasome) or tubulin’s GTP-binding site. Fluorine improves membrane permeability, while methoxy groups reduce off-target interactions. Structure-activity relationship (SAR) studies should compare IC50 against analogs with Cl/NO2 substituents .

Key Research Considerations

  • Contradictions : Fluorine enhances binding kinetics but may reduce solubility in aqueous systems.
  • Advanced Tools : Combine stopped-flow kinetics, DFT simulations, and high-resolution MS for mechanistic studies.
  • Therapeutic Potential : Prioritize fluorinated boronic acids for targets requiring rapid binding (e.g., proteasome inhibitors) over sustained-release applications.

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